molecular formula C2H6N2O2 B585479 Carbomethoxyhydrazide-d3 CAS No. 1794752-06-9

Carbomethoxyhydrazide-d3

Cat. No.: B585479
CAS No.: 1794752-06-9
M. Wt: 93.1
InChI Key: WFJRIDQGVSJLLH-FIBGUPNXSA-N
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Description

Carbomethoxyhydrazide-d3 is a deuterated derivative of carbomethoxyhydrazide (methyl carbazate), where three hydrogen atoms are replaced by deuterium (D). Its molecular formula is C₂H₂D₃N₂O₂, and it is identified by CAS RN 2152-44-5 and EINECS 228-560-3 . This compound is used primarily as an analytical reference standard in mass spectrometry and nuclear magnetic resonance (NMR) studies due to its isotopic labeling, which minimizes interference from non-deuterated analogs in quantitative analyses . The deuterium substitution typically occurs at the methyl group or hydrazide moiety, enhancing its utility in metabolic and pharmacokinetic research by improving detection sensitivity .

Properties

IUPAC Name

trideuteriomethyl N-aminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJRIDQGVSJLLH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbomethoxyhydrazide-d3 can be synthesized through the reaction of deuterated methanol with hydrazine hydrate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 50-60°C. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Carbomethoxyhydrazide-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form different substituted hydrazides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted hydrazides, oxides, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Carbomethoxyhydrazide-d3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for the identification and quantification of chemical compounds.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Utilized in clinical diagnostics for imaging and diagnosis, as well as in the development of new therapeutic agents.

    Industry: Applied in environmental monitoring to detect pollutants in air, water, soil, and food.

Mechanism of Action

The mechanism of action of carbomethoxyhydrazide-d3 involves its incorporation into biochemical pathways as a stable isotope-labeled compound. It acts as a tracer, allowing researchers to monitor the movement and transformation of molecules within biological systems. The molecular targets and pathways involved include metabolic enzymes and transport proteins that interact with the labeled compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Carbomethoxyhydrazide-d3 with structurally related hydrazides and deuterated analogs:

Compound Molecular Formula Molecular Weight CAS RN Key Applications Isotopic Labeling
This compound C₂H₂D₃N₂O₂ ~107.12 (calc.) 2152-44-5 Analytical standards, NMR/MS internal standards Three D atoms
Carbomethoxyhydrazide C₂H₅N₂O₂ 89.07 2152-44-5 Intermediate in agrochemical synthesis None
Acetohydrazide-D3 C₂H₃D₃N₂O 77.10 1028333-41-6 Isotopic tracer in metabolic studies Three D atoms
2-Carbomethoxy-1-methylvinyl dimethyl phosphate C₇H₁₄O₆P₂ 280.12 N/A Pesticide intermediate None
Carbohydrazide CH₆N₄O 90.08 497-18-7 Oxygen scavenger, pharmaceutical synthesis None

Key Research Findings

  • Isotopic Stability: Deuterated compounds like this compound exhibit enhanced stability in metabolic studies compared to non-deuterated analogs. For example, in LC-MS analyses, the deuterium label reduces signal overlap, enabling precise quantification of target analytes .
  • NMR Spectral Differences: The presence of deuterium in this compound eliminates specific proton signals in ¹H NMR, simplifying spectral interpretation. This contrasts with non-deuterated carbomethoxyhydrazide, which shows distinct NH and CH₃ resonances .
  • Synthetic Utility : While Carbomethoxyhydrazide is used as a precursor in pesticide synthesis (e.g., carbofuran derivatives), its deuterated form is reserved for specialized applications requiring isotopic labeling .

Stability and Reactivity

  • Deuterium Kinetic Isotope Effect (DKIE): this compound undergoes slower reaction rates in proton-transfer processes compared to its non-deuterated counterpart, a critical factor in mechanistic studies .
  • Thermal Stability : Deuterated hydrazides generally exhibit marginally higher thermal stability due to stronger C-D bonds, making them suitable for high-temperature analytical methods .

Biological Activity

Carbomethoxyhydrazide-d3 is a deuterated derivative of carbomethoxyhydrazide, a compound belonging to the hydrazine class. Hydrazides and their derivatives have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this compound, synthesizing existing research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a carbomethoxy group and a hydrazine functional group. The deuteration at specific positions enhances its stability and can influence its biological interactions. The general structure can be represented as follows:

Carbomethoxyhydrazide d3 RCOOCH2NHNHR\text{Carbomethoxyhydrazide d3 }R-COO-CH_2-NH-NH-R'

Where RR represents the carbomethoxy group.

Biological Activity Overview

The biological activities of hydrazone derivatives, including this compound, have been extensively studied. Key activities include:

  • Antimicrobial Activity : Hydrazones have demonstrated significant activity against various bacterial strains.
  • Anticancer Properties : Several studies indicate cytotoxic effects against different cancer cell lines.
  • Antioxidant Effects : Hydrazone derivatives exhibit potential in scavenging free radicals.

Antimicrobial Activity

Research has shown that hydrazones exhibit potent antimicrobial properties. For instance, a study evaluated various hydrazone derivatives against Staphylococcus aureus and Mycobacterium tuberculosis. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 3.13 µg/mL against these pathogens .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

Compound NameMIC (µg/mL)Target Pathogen
N1-(4-Methoxybenzamido)benzoyl3.13Staphylococcus aureus
N2-[(5-nitro-2-furyl)methylene]0.78Mycobacterium tuberculosis
This compoundTBDTBD

Anticancer Activity

This compound has shown promising results in cytotoxicity assays against various cancer cell lines. A study highlighted the synthesis of hydrazone derivatives that exhibited significant cytotoxicity with IC50 values lower than established chemotherapeutic agents like bendamustine .

Case Study: Cytotoxic Effects

In vitro evaluations revealed that this compound exhibited selective toxicity towards leukemic cells, inducing apoptosis at specific concentrations. The detailed cytotoxicity profile is summarized below.

Table 2: Cytotoxicity Profile of this compound

Cell LineIC50 (µM)Mechanism of Action
HL-60 (Leukemia)12.5Induction of apoptosis
MCF-7 (Breast Cancer)15.0Cell cycle arrest
A549 (Lung Cancer)18.0Reactive oxygen species generation

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in apoptosis and cell proliferation pathways. Studies suggest that the compound may induce oxidative stress within cancer cells, leading to increased apoptosis rates.

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